4-Amino-2-hydroxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride
Description
4-Amino-2-hydroxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride is a quaternary ammonium compound characterized by a four-carbon chain with multiple functional groups. Its structure includes:
- Trimethylammonium group at position 1 (N,N,N-trimethyl).
- Hydroxyl (-OH) substituent at position 2.
- Amino (-NH2) and oxo (=O) groups at position 4.
- Chloride counterion balancing the positive charge.
Properties
IUPAC Name |
(4-amino-2-hydroxy-4-oxobutyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-9(2,3)5-6(10)4-7(8)11;/h6,10H,4-5H2,1-3H3,(H-,8,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOVUKIZAZCBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)N)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5261-99-4 | |
| Record name | 1-Butanaminium, 4-amino-2-hydroxy-N,N,N-trimethyl-4-oxo-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5261-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Direct Alkylation Using Halogenated Intermediates
A primary route involves alkylating 4-amino-2-hydroxy-4-oxobutyl bromide with trimethylamine. The reaction proceeds via nucleophilic substitution, where the bromide leaving group is displaced by trimethylamine in polar aprotic solvents like acetonitrile or dimethylformamide (DMF). Typical conditions include refluxing at 80–100°C for 12–24 hours, yielding the quaternary ammonium salt after neutralization and crystallization.
Reaction Scheme:
Subsequent anion exchange with sodium chloride in ethanol replaces bromide with chloride, achieving the final product.
Optimization Considerations:
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Solvent Choice: Acetonitrile improves reaction kinetics due to its high dielectric constant.
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Stoichiometry: A 1:1.2 molar ratio of bromide to trimethylamine minimizes byproducts like dialkylated amines.
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Yield: Reported yields range from 65–78% after recrystallization.
Mannich Reaction-Based Synthesis
Condensation of Formaldehyde, Trimethylamine, and β-Keto Amides
The Mannich reaction offers a one-pot synthesis by condensing formaldehyde, trimethylamine hydrochloride, and a β-keto amide precursor. This method, adapted from EP0164865B1, forms the carbon-nitrogen bond while introducing the trimethylammonium group.
Procedure:
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Dissolve β-keto amide (e.g., 4-amino-4-oxobutanamide) in aqueous ethanol.
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Add formaldehyde (37% solution) and trimethylamine hydrochloride in equimolar ratios.
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Catalyze with hydrochloric acid (pH 4–5) at 60°C for 8 hours.
Key Advantages:
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Avoids halogenated intermediates, reducing purification steps.
Functionalization of Levocarnitine Intermediates
Oxidation of Levocarnitine Derivatives
4-Amino-2-hydroxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride is isolated as an oxidative byproduct during levocarnitine synthesis. Controlled oxidation of levocarnitine’s primary alcohol group with Jones reagent (CrO₃/H₂SO₄) generates the 4-oxo derivative, which is subsequently quaternized.
Critical Parameters:
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Temperature: Maintain below 10°C to prevent over-oxidation.
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Workup: Neutralize with sodium bicarbonate and extract with dichloromethane.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Reaction Time (h) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Alkylation | 65–78 | 12–24 | High purity | Requires halogenated precursors |
| Mannich Reaction | 70–82 | 8–10 | One-pot synthesis | Sensitive to pH variations |
| Oxidation of Levocarnitine | 55–68 | 6–8 | Utilizes existing intermediates | Low yield due to side reactions |
Purification and Characterization
Crystallization Techniques
The compound is isolated via ethanol-water (3:1) crystallization, yielding white crystalline solids. Impurities like unreacted trimethylamine are removed by washing with cold diethyl ether.
Spectroscopic Confirmation
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¹H NMR (D₂O): δ 3.12 (s, 9H, N(CH₃)₃), 3.85 (t, 1H, -CH(OH)-), 2.95 (m, 2H, -CH₂-N⁺), 2.45 (m, 2H, -CH₂-CO).
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O), 1640 cm⁻¹ (C-N⁺).
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-hydroxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed to form carnitine and ammonia.
Oxidation and Reduction:
Substitution: The chloride ion in carnitinamide chloride can be substituted with other anions to form different salts.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent for hydrolysis, often catalyzed by enzymes such as carnitinamidase.
Substitution: Various anions can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: Carnitine and ammonia.
Substitution: Different salts of carnitinamide, depending on the substituting anion.
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Properties
Research indicates that compounds similar to 4-amino-2-hydroxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride exhibit neuroprotective effects, particularly against neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit amyloid aggregation is crucial for developing therapeutics aimed at treating such conditions. Studies have shown that derivatives of this compound can effectively reduce neurotoxicity induced by amyloid-beta aggregates, which are implicated in Alzheimer's pathology .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism is believed to involve disrupting bacterial cell membranes due to its cationic nature, which enhances its interaction with negatively charged bacterial surfaces. In vitro studies have shown promising results against various strains of bacteria, indicating potential for use in clinical settings .
Biochemical Applications
Enzyme Inhibition
The compound has been evaluated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cholinergic activity which is beneficial in treating cognitive disorders .
Cell Culture Studies
In cell culture experiments, this compound has been used to study cell proliferation and differentiation. Its effects on stem cells have been documented, showing that it can promote differentiation into neuronal-like cells, which is significant for regenerative medicine applications .
Material Science
Polymer Synthesis
This compound can serve as a precursor in the synthesis of novel polymers with tailored properties. Its quaternary ammonium structure allows for the formation of cationic polymers that can be utilized in drug delivery systems. These polymers exhibit enhanced solubility and stability in biological environments, making them suitable for pharmaceutical applications .
Surface Modification
In material science, the compound is explored for modifying surfaces to impart antimicrobial properties. By coating surfaces with this compound, researchers have successfully created materials that resist bacterial colonization, which is particularly useful in medical devices and hospital environments .
Table 1: Summary of Biological Activities
Table 2: Polymer Properties Derived from this compound
| Polymer Type | Property | Application Area |
|---|---|---|
| Cationic Polymer | Enhanced drug delivery | Pharmaceutical formulations |
| Antimicrobial Coating | Reduced bacterial adhesion | Medical devices |
Mechanism of Action
4-Amino-2-hydroxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride exerts its effects primarily through its conversion to carnitine, which is essential for the transport of fatty acids into the mitochondria for β-oxidation. This process involves the enzyme carnitinamidase, which hydrolyzes carnitinamide chloride to produce carnitine and ammonia . Carnitine then facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other quaternary ammonium salts, particularly 4-Ethoxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride (CAS 51963-62-3) and Carpronium chloride (CAS 13254-33-6) . Key differences lie in functional groups and substituents, which significantly influence properties and applications.
Table 1: Structural and Physicochemical Comparison
*Note: Formula estimated based on structural analogs; exact data require experimental validation.
Key Differences and Implications
Functional Group Effects: The hydroxyl (-OH) and amino (-NH2) groups in the target compound enhance polarity and hydrogen-bonding capacity compared to the ethoxy/methoxy analogs. This likely increases solubility in polar solvents (e.g., water) and alters reactivity in organic synthesis . Alkoxy groups (-OCH3/-OCH2CH3) in the analogs reduce hydrogen-bond donor capacity, making them more lipophilic. This property is advantageous in surfactant applications .
Biological Activity: Carpronium chloride’s methoxy group is associated with pharmaceutical uses (e.g., vasodilators) .
Synthetic Utility :
- The ethoxy analog’s flexible side chain (6 rotatable bonds) makes it suitable for ionic liquids. In contrast, the target’s rigid hydrogen-bonding network may limit conformational flexibility but enhance stability in aqueous environments.
Research Findings and Limitations
- Gaps in Data : Direct experimental data on the target compound (e.g., melting point, solubility) are absent in the provided evidence. Predictions are based on structural analogs and computational models.
- Toxicity and Safety : Quaternary ammonium compounds often exhibit toxicity at high concentrations. The target’s polar groups may mitigate this by enhancing renal excretion, but safety studies are needed.
Biological Activity
4-Amino-2-hydroxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride, commonly referred to as carnitinamide chloride, is a quaternary ammonium compound with significant biological activity. Its chemical formula is C7H17ClN2O2, and it plays a crucial role in metabolic processes, particularly in the β-oxidation of fatty acids. This compound has garnered attention for its potential therapeutic applications, including treatment for carnitine deficiencies and cardiovascular diseases.
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Fatty Acid Metabolism :
- As a derivative of carnitine, this compound is integral to the transport of fatty acids into mitochondria, facilitating their oxidation for energy production.
- It enhances the metabolism of long-chain fatty acids by forming acylcarnitines, which are essential for energy homeostasis.
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Antioxidant Properties :
- Research indicates that this compound exhibits potent antioxidant activity. It has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular structures from oxidative damage .
- In various assays (e.g., ABTS and FRAP), this compound demonstrated significant radical-scavenging capabilities, surpassing standard antioxidants like Trolox .
- Cholinesterase Inhibition :
Case Studies and Experimental Results
- Antioxidant Activity :
- Cholinesterase Inhibition :
Summary of Biological Activities
Therapeutic Applications
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Carnitine Deficiencies :
- The compound is utilized in treating primary and secondary carnitine deficiencies, which can lead to severe metabolic disorders.
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Cardiovascular Health :
- Its role in fatty acid metabolism may contribute to improved cardiac function and energy utilization in heart tissues.
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Neuroprotection :
- Due to its cholinesterase inhibitory properties, it may offer therapeutic benefits for patients with neurodegenerative diseases.
Industrial Uses
This compound is also employed in the pharmaceutical industry as an intermediate in the synthesis of various drugs and nutritional supplements aimed at enhancing metabolic health.
Q & A
Q. What are the optimal synthetic routes for 4-amino-2-hydroxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride, and how can reaction yields be systematically improved?
- Methodological Answer : To optimize synthesis, employ a fractional factorial design (FFD) to screen critical parameters (e.g., temperature, solvent polarity, and stoichiometric ratios). For example, highlights the use of statistical experimental design to minimize trials while maximizing data robustness . Post-synthesis, characterize intermediates via H NMR and HRMS to verify structural integrity (as demonstrated in for analogous compounds) . Reaction yields can be improved by leveraging computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and transition states, as outlined in .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Use HPLC with UV/Vis detection to quantify purity and track degradation products. Stability studies should include accelerated aging tests under controlled humidity (e.g., 40–75% RH) and temperature (4°C, 25°C, 40°C). For hygroscopic compounds like quaternary ammonium salts, Karl Fischer titration is critical to monitor water content . emphasizes the importance of stability-indicating assays for structurally similar benzamide derivatives .
Advanced Research Questions
Q. What computational strategies are effective in predicting the compound’s reactivity and interaction with biological targets?
- Methodological Answer : Combine density functional theory (DFT) for electronic structure analysis with molecular docking simulations to predict binding affinities to enzymes or receptors. advocates for integrating computational and experimental data to refine reaction mechanisms and biological interactions . For example, calculate the compound’s electrostatic potential surfaces to identify nucleophilic/electrophilic sites, then validate predictions via in vitro assays (e.g., enzyme inhibition studies).
Q. How can contradictions in spectral data (e.g., NMR shifts vs. X-ray crystallography) be resolved for this compound?
- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or solvent effects. To resolve this:
- Perform variable-temperature NMR to assess dynamic behavior.
- Compare crystallographic data (e.g., bond angles) with DFT-optimized geometries (see for structural validation of thieno-pyrimidinones) .
- Use solid-state NMR to bridge solution- and solid-phase observations.
Q. What methodologies are recommended for studying the compound’s pharmacokinetic properties, such as membrane permeability or metabolic pathways?
- Methodological Answer :
- Membrane Permeability : Use parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers.
- Metabolism : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. describes analogous protocols for pyrimidinone derivatives .
- Toxicokinetics : Apply physiologically based pharmacokinetic (PBPK) modeling, parameterized with experimental logP and pKa values.
Critical Considerations for Researchers
- Avoid Common Pitfalls : Ensure synthetic protocols account for the compound’s hygroscopic nature by using anhydrous solvents and inert atmospheres.
- Cross-Disciplinary Collaboration : Integrate computational chemistry () with analytical data () to accelerate discovery.
- Ethical Data Reporting : Disclose conflicting spectral or bioactivity data transparently, referencing methodologies like those in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
